3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound. This reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and one-pot multicomponent reactions are commonly used . These methods not only improve yield but also reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes, disrupting their function and leading to cell death . In anticancer research, it may inhibit specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid: Used in photophysical studies due to its unique luminescent properties.
Uniqueness
What sets 3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid apart is its unique cyclopentane ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a versatile compound for various applications, from medicinal chemistry to material science.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-16(2)10(8-9-17(16,3)14(21)22)13(20)19-15-18-11-6-4-5-7-12(11)23-15/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSDTCHANCPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.